molecular formula C7H10O2 B1607199 2-(Hydroxymethylene)cyclohexan-1-one CAS No. 823-45-0

2-(Hydroxymethylene)cyclohexan-1-one

Cat. No.: B1607199
CAS No.: 823-45-0
M. Wt: 126.15 g/mol
InChI Key: ORTWDKQPXZLPCA-AATRIKPKSA-N
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Description

2-(Hydroxymethylene)cyclohexan-1-one , also known as 2-(hydroxymethyl)cyclohexan-1-one , is a chemical compound with the molecular formula CHO . Its average mass is approximately 126.153 Da . The compound’s structure features a cyclohexane ring with a hydroxymethylene group attached to it.


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered cyclohexane ring with a hydroxymethylene (CHO) group attached to one of the carbon atoms. The double-bond stereochemistry is Z . Here’s a simplified representation:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Hydroxymethylene)cyclohexan-1-one involves the condensation of cyclohexanone with formaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "Cyclohexanone", "Formaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Mix cyclohexanone and formaldehyde in the presence of a base", "Heat the mixture to promote condensation", "Allow the reaction to proceed until completion", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS No.

823-45-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(2E)-2-(hydroxymethylidene)cyclohexan-1-one

InChI

InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5,8H,1-4H2/b6-5+

InChI Key

ORTWDKQPXZLPCA-AATRIKPKSA-N

Isomeric SMILES

C1CCC(=O)/C(=C/O)/C1

SMILES

C1CCC(=O)C(=CO)C1

Canonical SMILES

C1CCC(=O)C(=CO)C1

823-45-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As in the previous example, 200 g (2.0 mol) of cyclohexanone was reacted with ethyl formate to give 140 g of 2-hydroxymethylenecyclohexanone, XXVIIb, bp 71°-74° C (0.6 mm). Forty grams (0.32 mol) of this substance was dissolved in 150 ml CH2Cl2. containing 30 g of pyridine and treated at -5° C with a solution of 64 g (0.34 mol) of p-toluenesulfonyl chloride and 16 g of pyridine in 150 ml CH2Cl2. The reaction was stirred overnight at this temperature. Work-up in the usual manner gave the enol tosylate XXVIIIb. This was not isolated but added directly to a solution of 150 g (1.0 mol) NaI in dry acetone. After stirring overnight at room temperature this was worked up in the usual manner to give (E)-2-iodomethylenecyclohexanone, XXIXb, as a red oil. Again this was not isolated but was reduced with NaBH4 in EtOH to give crystalline dl-(E)-2-iodomethylenecyclohexanol, XXXb. Recrystallization from petroleum ether gave 40 g of white needles, mp 80° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-hydroxymethylenecyclohexanone

Synthesis routes and methods II

Procedure details

Cyclohexanone (200 grams, 2.0 moles) is added dropwise over a period of 2.75 hours to a stirred mixture of sodium hydride (50% oil dispersion, 105 grams, 2.1 moles), ethyl formate (200 grams, 2.7 moles), anhydrous ethanol (5 ml) and hexane (3500 ml) at 20° C. under nitrogen. Stirring is continued at room temperature for an additional 20 hours at which time a quantity of water sufficient to dissolve the reaction mixture is added. The layers are separated and the organic phase is washed twice with 5% aqueous sodium hydroxide. The combined aqueous phases are acidified with 25% aqueous sulfuric acid, and extracted three times with hexane. The organic phase is then washed twice with water, and distilled through a 4" vigreaux column at a 1:1 reflux take off ratio from 1 g hydroquinone to yield 318 g (63% theory)2-hydroxymethylenecyclohexanone. Bp 47°-48° C. @ 0.5 mm.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-hydroxymethylenecyclohexanone
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethylene)cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethylene)cyclohexan-1-one

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